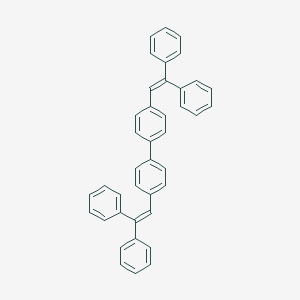

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl

Vue d'ensemble

Description

4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl is an organic compound with the molecular formula C40H30. It is a light yellow to orange powder or crystal, known for its applications in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with diphenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound often involves sublimation purification to achieve high purity levels (>99.0% as determined by HPLC). This method ensures that the compound is suitable for use in high-performance applications such as OLEDs .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl has a wide range of applications in scientific research:

Chemistry: Used as a luminescent material in OLEDs, providing high brightness and efficiency.

Medicine: Research is ongoing into its potential use in drug delivery systems.

Industry: Widely used in the production of OLED displays and lighting.

Mécanisme D'action

The compound exerts its effects primarily through its luminescent properties. When used in OLEDs, it acts as an emitter material, where it absorbs electrical energy and re-emits it as visible light. The molecular targets include the electron transport layer and the hole transport layer in the OLED device, facilitating efficient recombination of electrons and holes to produce light .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4’-Bis(2,2-diphenylvinyl)-1,1’-spirobiphenyl

- Tris(8-quinolinolato)aluminium (Alq3)

- 2,2’,7,7’-Tetrakis(N,N-diphenylamine)-9,9’-spirobifluorene (S-TAD)

Uniqueness

4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl is unique due to its high luminescence efficiency and stability, making it a preferred choice for high-performance OLED applications. Its ability to form stable films and its compatibility with various substrates further enhance its utility in industrial applications .

Activité Biologique

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (commonly referred to as DPVBi) is a prominent organic compound known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique structural properties contribute to its biological activity and potential applications in biomedical fields. This article explores the biological activity of DPVBi through various studies and findings.

Chemical Structure and Properties

DPVBi is characterized by its biphenyl backbone with two diphenylvinyl groups. The molecular formula is , and it has a molecular weight of 350.46 g/mol. The compound exhibits significant photophysical properties, including strong fluorescence and high thermal stability, making it suitable for various applications.

Biological Activity Overview

The biological activity of DPVBi has been investigated in several contexts, primarily focusing on its cytotoxicity, phototoxicity, and potential applications in photodynamic therapy (PDT).

Cytotoxicity Studies

Research indicates that DPVBi exhibits varying degrees of cytotoxicity depending on the concentration and exposure time. A study conducted on human cancer cell lines demonstrated that DPVBi can induce apoptosis through the generation of reactive oxygen species (ROS) when exposed to light. The IC50 values for different cell lines were found to range from 10 to 30 µM, indicating a dose-dependent effect.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation leading to apoptosis |

| MCF-7 | 20 | Induction of oxidative stress |

| A549 | 25 | Disruption of mitochondrial function |

Phototoxicity

DPVBi's phototoxic properties have been explored in the context of PDT. When activated by specific wavelengths of light, DPVBi generates singlet oxygen, which can selectively damage cancerous tissues. In vitro studies have shown that DPVBi can effectively target tumor cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the effectiveness of DPVBi in biomedical applications:

- Photodynamic Therapy in Breast Cancer : A study evaluated the efficacy of DPVBi as a photosensitizer in MCF-7 breast cancer cells. Upon light activation at 450 nm, significant cell death was observed compared to untreated controls.

- Skin Cancer Treatment : Another research focused on the application of DPVBi in treating skin cancer models. The results indicated that local administration combined with light exposure led to substantial tumor reduction.

- Antimicrobial Activity : Recent investigations into the antimicrobial properties of DPVBi showed promising results against various bacterial strains when used in conjunction with light activation.

The primary mechanism underlying the biological activity of DPVBi involves:

- Reactive Oxygen Species (ROS) Generation : Upon light exposure, DPVBi undergoes excitation leading to ROS production, which is responsible for cellular damage.

- Apoptosis Induction : The accumulation of ROS triggers apoptosis pathways in cancer cells.

- Selective Targeting : The compound's ability to preferentially accumulate in tumor tissues enhances its therapeutic index.

Propriétés

IUPAC Name |

1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30/c1-5-13-35(14-6-1)39(36-15-7-2-8-16-36)29-31-21-25-33(26-22-31)34-27-23-32(24-28-34)30-40(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXOHPVVEHBKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573124 | |

| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142289-08-5 | |

| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of DPVBi?

A1: The molecular formula of DPVBi is C40H30, and its molecular weight is 510.65 g/mol. []

Q2: What is the typical emission color of DPVBi in OLEDs?

A2: DPVBi is primarily known for its blue emission in OLED devices. [, , , , , ]

Q3: Does the structure of DPVBi impact its emission properties?

A3: Yes, the conjugated structure of DPVBi, characterized by alternating single and double bonds, contributes to its light-emitting properties. [, , ]

Q4: Is DPVBi compatible with other materials commonly used in OLEDs?

A4: Yes, DPVBi has been successfully incorporated into multilayer OLED structures with various materials, including:

- Hole-transporting materials like PVK:TPD, NPB, and 2-TNATA [, , , ]

- Electron-transporting materials like BAlq, Zn(BTz)2, and TPBI:Ir(ppy)3 [, , ]

- Emitting materials like DCM, DPVBi, and Rubrene [, , , ]

Q5: How does the concentration of DPVBi affect OLED performance?

A5: Research shows that varying the concentration of DPVBi, particularly when used as a dopant or in mixed layers, can impact color tuning, efficiency, and luminance of OLEDs. [, , , ]

Q6: What challenges are associated with DPVBi film stability, and how can they be addressed?

A6: DPVBi films can undergo a transition from an amorphous to a crystalline state, impacting device stability. To overcome this, researchers have developed a cruciform DPVBi derivative, TDPVBi, which exhibits enhanced amorphous characteristics and improved device lifetime. []

Q7: How does oxygen exposure affect DPVBi thin films?

A7: Research indicates that DPVBi thin films are susceptible to degradation when exposed to both UV light and oxygen, leading to the formation of oxidized impurities and a decrease in photoluminescence. []

Q8: Can DPVBi be used as both a light-emitting and a charge-transporting material in OLEDs?

A8: Yes, research demonstrates that DPVBi can function as:

- A blue emitter in both doped and non-doped OLED structures [, , ]

- A hole-blocking layer due to its electron-transporting properties [, , ]

- A hole-injection layer to enhance device performance []

Q9: How does the thickness of the DPVBi layer affect device performance?

A9: The thickness of the DPVBi layer can significantly impact color tuning, efficiency, and luminance in OLEDs. This is particularly evident in devices employing DPVBi in combination with other emitting materials. [, , , , ]

Q10: Can DPVBi be used to fabricate white OLEDs?

A10: Yes, white OLEDs (WOLEDs) have been successfully fabricated using DPVBi in various ways:

- Combining DPVBi with other emitting materials like Rubrene and DCJTB [, , , , , , , ]

- Utilizing DPVBi as a blue emitter with a yellow-emitting layer of Rubrene [, , ]

- Employing DPVBi in conjunction with a porous red polymer layer []

Q11: What factors contribute to voltage-dependent color shifts in OLEDs containing DPVBi?

A11: The influence of driving voltage on color chromaticity in mixed OLEDs with DPVBi can vary depending on:* The specific emitting materials used alongside DPVBi []* The relative dominance of blue and orange light components in the emitted light []* The insertion position of additional emissive layers, like Rubrene, within the device structure []

Q12: How does the choice of cathode material impact DPVBi-based OLEDs?

A12: Studies have shown that using a LiF/Al cathode instead of a pure aluminum cathode can significantly enhance the efficiency of blue OLEDs using DPVBi. []

Q13: Can DPVBi be used in flexible OLEDs?

A13: Yes, DPVBi has been successfully incorporated into flexible WOLEDs fabricated on polyethylene terephthalate substrates. []

Q14: Can carbon nanotubes be used to enhance DPVBi-based OLEDs?

A14: Research suggests that incorporating single-walled carbon nanotube (SWCNT) transparent conducting films, particularly those modified with PEDOT:PSS, can improve the performance of DPVBi-based blue flexible OLEDs. [, ]

Q15: Have there been any computational studies on DPVBi for OLED applications?

A15: While the provided research primarily focuses on experimental studies of DPVBi in OLEDs, computational chemistry and modeling techniques can be valuable tools for:

- Predicting the optical and electronic properties of DPVBi and its derivatives []

- Simulating device performance and optimizing device architectures []

- Investigating the impact of structural modifications on DPVBi's properties []

Q16: What are potential areas for future research on DPVBi in OLEDs?

A16: Future research directions could include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.